molecular formula C14H15NO4 B6645223 2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide

2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide

Cat. No. B6645223
M. Wt: 261.27 g/mol
InChI Key: ABRLXRBGDVFEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as MIF-1, and it has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide involves its ability to modulate the activity of neurotransmitters in the brain. MIF-1 has been shown to increase the release of dopamine and norepinephrine, which can lead to an improvement in mood and a reduction in symptoms of depression.
Biochemical and Physiological Effects:
In addition to its antidepressant effects, 2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide has also been found to have other biochemical and physiological effects. Studies have shown that MIF-1 can increase the activity of the immune system, improve memory and cognitive function, and reduce the symptoms of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide in lab experiments is its ability to modulate the activity of neurotransmitters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological processes. However, one of the limitations of using MIF-1 in lab experiments is its potential toxicity. Studies have shown that high doses of MIF-1 can cause liver damage and other adverse effects.

Future Directions

There are several future directions for research on 2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide. One area of research is the development of new antidepressant drugs based on the structure of MIF-1. Another area of research is the use of MIF-1 as a tool for studying the role of neurotransmitters in various physiological processes. Additionally, further research is needed to determine the optimal dosage and administration of MIF-1 to minimize the risk of toxicity.

Synthesis Methods

The synthesis of 2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide involves a series of chemical reactions. The starting material for the synthesis is 2,3-dihydroxybenzaldehyde, which is reacted with N-methyl-N-[(2-methylfuran-3-yl)methyl]amine in the presence of a catalyst to form the intermediate product. This intermediate product is then treated with acetic anhydride and acetic acid to produce the final product, 2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide.

Scientific Research Applications

2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide has been extensively studied for its potential applications in various fields. One of the major areas of research has been its use as an antidepressant. Studies have shown that MIF-1 can increase the activity of neurotransmitters such as dopamine and norepinephrine, which are known to be involved in the regulation of mood.

properties

IUPAC Name

2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-9-10(6-7-19-9)8-15(2)14(18)11-4-3-5-12(16)13(11)17/h3-7,16-17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRLXRBGDVFEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)CN(C)C(=O)C2=C(C(=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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